2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine
Description
Properties
IUPAC Name |
2-naphthalen-1-ylbenzotriazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-12-8-9-14-15(10-12)19-20(18-14)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGWUQOUHMKTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265267 | |
| Record name | 2-(1-Naphthalenyl)-2H-benzotriazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-99-2 | |
| Record name | 2-(1-Naphthalenyl)-2H-benzotriazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Naphthalenyl)-2H-benzotriazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its high yield and regioselectivity. The reaction involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile . The reaction is carried out under mild conditions, often at room temperature, and in the presence of a copper catalyst.
Industrial Production Methods
While specific industrial production methods for 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine are not well-documented, the principles of click chemistry can be scaled up for industrial applications. The use of readily available starting materials and the mild reaction conditions make this compound a viable candidate for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that benzotriazole derivatives, including 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine, exhibit promising anticancer properties. A study synthesized various benzotriazole-based compounds and evaluated their cytotoxicity against cancer cell lines. The results demonstrated that specific structural modifications significantly enhanced their anticancer activity, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Antidiabetic Potential
The compound has also been investigated for its potential as an α-glucosidase inhibitor, which is crucial in managing diabetes. A recent study synthesized a library of benzotriazole-bearing bis-Schiff base derivatives and assessed their inhibitory activity against α-glucosidase. The findings revealed that modifications in the naphthalene moiety could improve the inhibitory effects, indicating the potential of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine in diabetes management .
Organic Synthesis
Intermediate for Synthesis
The compound serves as a valuable intermediate in organic synthesis. It has been utilized in the preparation of various biologically active molecules, including alkaloids and histone deacetylase inhibitors. For instance, it plays a role in synthesizing isoindolinone compounds that are important for developing therapeutic agents targeting various diseases .
Catalytic Applications
In asymmetric catalysis, benzotriazole derivatives have shown effectiveness as catalysts or catalyst precursors. The compound can be employed to facilitate reactions under mild conditions while providing high yields and selectivity . This feature makes it attractive for use in green chemistry initiatives.
Material Science
Fluorescent Materials
The unique structural properties of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine enable its application in the development of fluorescent materials. Research indicates that incorporating this compound into polymer matrices can enhance the optical properties of materials used in display technologies and sensors .
Photostability Studies
Studies have demonstrated that benzotriazole derivatives exhibit excellent photostability, making them suitable for applications in coatings and plastics where UV protection is essential. The stability of these compounds under UV light can prolong the lifespan of materials used in outdoor applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it has been shown to inhibit cytochrome P450 lanosterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis . This inhibition disrupts the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzo[d][1,2,3]triazol-5-amine Derivatives
The following table summarizes key structural analogues and their properties:
| Compound Name | Substituent at Position 2 | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|---|
| 2-(Naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine | Naphthalen-1-yl | C₁₆H₁₃N₄ | 261.31 | Potential antiproliferative agent | [15], [16] |
| 2-(3-Chloro-4-methoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine | 3-Chloro-4-methoxyphenyl | C₁₃H₁₁ClN₄O | 274.70 | Improved solubility (0.6 µg/mL at pH 7.4) | [21] |
| 6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine | 3-Iodophenyl | C₁₂H₈FIN₄ | 354.12 | High molecular weight; halogen interactions | [14] |
| 2-(4-Butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine | 4-Butylphenyl | C₁₆H₁₇N₄ | 265.34 | Increased lipophilicity | [12] |
| 2H-Benzo[d][1,2,3]triazol-5-amine (unsubstituted base structure) | H | C₆H₆N₄ | 134.14 | Acylation agent; lower complexity | [15] |
Physicochemical Properties
- Solubility : The chloro-methoxyphenyl analogue exhibits moderate aqueous solubility (0.6 µg/mL at pH 7.4) due to polar substituents, whereas the naphthalen-1-yl derivative likely has lower solubility due to hydrophobicity .
- Thermal Stability : Naphthalene-containing compounds generally exhibit higher melting points compared to alkyl-substituted derivatives, attributed to π-π stacking .
Structural Characterization
- Crystallography : Many analogues (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) are characterized using SHELX software, confirming planar triazole rings and substituent orientations .
Biological Activity
2-(Naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine is a compound belonging to the triazole class, noted for its diverse biological activities. Its unique structure, which integrates a naphthalene moiety with a triazole ring, positions it as a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications.
The biological activity of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine is primarily attributed to its interaction with various enzymes and biochemical pathways.
Target Enzymes:
- Cholinesterases: The compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in regulating neurotransmission. The inhibition occurs through the formation of hydrogen bonds involving nitrogen atoms in the triazole ring and π-π stacking interactions with aromatic residues in the active sites of these enzymes .
Biochemical Pathways:
- Anti-inflammatory Effects: Studies indicate that naphtho-triazoles exhibit anti-inflammatory properties by modulating cytokine production, particularly inhibiting TNFα production in stimulated human peripheral blood mononuclear cells (PBMCs) .
- Antioxidant Activity: Compounds with a similar structure have demonstrated antioxidant properties, which are beneficial in reducing oxidative stress-related damage in cells.
Pharmacological Effects
The pharmacological profile of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine includes several noteworthy activities:
Anticholinesterase Activity
The compound exhibits significant inhibitory activity against cholinesterases:
- IC50 Values: Various derivatives show IC50 values ranging from 48.8 μM to lower concentrations depending on structural modifications . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.
Anti-inflammatory Activity
Research indicates that this compound can effectively reduce inflammation:
- Inhibition of TNFα: The compound's ability to inhibit TNFα production indicates its potential as an anti-inflammatory agent .
Antioxidant Properties
The compound's structural features contribute to its antioxidant capabilities:
- Reactive Oxygen Species (ROS) Scavenging: Similar triazole derivatives have shown efficacy in scavenging ROS, which is crucial for protecting cells from oxidative damage.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine typically employs the copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) method. This approach allows for high yields and regioselectivity.
Structure-Activity Relationship:
Research into SAR has revealed that modifications on the triazole ring significantly influence biological activity:
- Substituent Effects: The introduction of various substituents on the naphthalene and triazole rings can enhance or diminish inhibitory activities against cholinesterases and other targets .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine, it is beneficial to compare it with other related compounds:
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| 1,2,3-Triazole-benzimidazole | Cholinesterase Inhibition | 12.5 μM |
| Naphthalene-based derivatives | Antioxidant | Varies |
| Thienobenzo/naphtho-triazoles | Anti-inflammatory | 7.9 μM |
This table illustrates that while 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine shows promising activity against cholinesterases, other derivatives may offer enhanced potency or alternative therapeutic benefits.
Case Studies
Recent studies have highlighted the potential applications of this compound:
- Neuroprotective Agents: Research suggests that derivatives could be developed as neuroprotective agents targeting cholinergic dysfunction in neurodegenerative diseases .
- Anti-cancer Research: Some studies have indicated that triazole derivatives may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the critical factors in optimizing the synthesis of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
-
Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclocondensation efficiency .
-
Catalysts : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
-
Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7 v/v) yields >95% purity .
Table 1: Key Synthesis Parameters
Parameter Optimal Range Impact on Yield/Purity Temperature 60–80°C Prevents decomposition Solvent DMF/DMSO Enhances solubility Catalyst (CuAAC) 5 mol% CuI Ensures regioselectivity
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.8–6.2 ppm). Compare with reference data for tautomeric forms .
- 13C NMR : Detect triazole (δ 145–155 ppm) and naphthalene carbons (δ 120–135 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 297.12 .
- IR Spectroscopy : N–H stretching (3200–3400 cm⁻¹) and C=N absorption (1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
-
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
-
Refinement : Employ SHELXL (via Olex2 interface) for anisotropic displacement parameters and hydrogen-bonding networks .
-
Key Metrics : Check R1 < 0.05 and wR2 < 0.15 for reliability. Planarity of the triazole-naphthalene system (dihedral angle <5°) confirms conjugation .
Table 2: Crystallographic Data
Parameter Value Source Space Group P 1 Dihedral Angle (Triazole/Naphthalene) 2.3° Hydrogen Bonds N–H···N (2.8–3.1 Å)
Q. What computational strategies predict biological activity and binding modes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with NEK2 kinase (PDB: 2WUM) to simulate ligand-protein interactions. Optimize protonation states via MarvinSketch .
- MD Simulations : Run 100 ns trajectories (GROMACS) to assess stability of the triazole-amine moiety in binding pockets .
- QSAR Models : Correlate Hammett σ values of substituents with IC50 data to guide derivatization .
Q. How to analyze thermal stability and decomposition pathways?
- Methodological Answer :
- TGA/DSC : Heat at 10°C/min under N2. Decomposition onset >250°C indicates high thermal stability .
- GC-MS Post-Decomposition : Identify fragments (e.g., naphthalene derivatives) to infer cleavage mechanisms .
Data Contradiction Resolution
Q. How to resolve discrepancies in NMR data for tautomeric forms?
- Methodological Answer :
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C. Slower tautomerism at low temperatures splits peaks, confirming equilibrium .
- DFT Calculations : Compare computed chemical shifts (Gaussian 09, B3LYP/6-311+G**) with experimental data to assign tautomers .
Methodological Best Practices
- Synthesis : Prioritize CuAAC for scalability and reproducibility .
- Crystallography : Validate SHELXL-refined structures with CCDC deposition (e.g., CCDC 2058868) .
- Computational Analysis : Cross-validate docking results with experimental IC50 assays to avoid overfitting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
